N-(3,4-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 475.58 g/mol. The compound is primarily classified as a sulfonamide due to the presence of the sulfonamide functional group, which plays a crucial role in its biological activity and applications in medicinal chemistry.
The synthesis of N-(3,4-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves several steps that focus on forming the intricate structure of the compound.
The molecular structure of N-(3,4-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 475.58 g/mol |
InChI Key | IIWCHMWDERTHEL-UHFFFAOYSA-N |
SMILES Representation | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53 |
The compound N-(3,4-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is expected to undergo various chemical reactions typical for sulfonamide compounds:
The mechanism of action for N-(3,4-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is not fully elucidated but can be hypothesized based on its structural features:
The physical and chemical properties of N-(3,4-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide are crucial for its application in research:
Property | Value |
---|---|
Purity | 95% |
Solubility | Soluble in DMSO and DMF |
Stability | Stable at room temperature |
N-(3,4-dimethylphenyl)-2-{6-oxo...acetamide has potential applications in various scientific fields:
This comprehensive overview highlights the complexity and potential of N-(3,4-dimethylphenyl)-2-{6-oxo...acetamide in scientific research while providing insights into its synthesis, structure, properties, and applications in various fields of study.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: